(5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Description
(5-Bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a heterocyclic compound featuring a brominated furan ring linked to a piperazine moiety, which is further substituted with an indole-2-carbonyl group.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c19-16-6-5-15(25-16)18(24)22-9-7-21(8-10-22)17(23)14-11-12-3-1-2-4-13(12)20-14/h1-6,11,20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMKRKRTQHZYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran and indole intermediates, followed by their coupling with piperazine under specific reaction conditions. Common reagents used in these reactions include bromine, furan, indole, and piperazine, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furanone derivative, while reduction could produce a hydrofuran compound.
Scientific Research Applications
(5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the piperazine ring can enhance the compound’s binding affinity. The bromofuran group may contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Furan/Indole Motifs
Compound A : [4-(5-Bromofuran-2-carbonyl)Piperazin-1-yl][5-(Pyridin-4-yl)-1H-Pyrazol-3-yl]Methanone ()
- Molecular Formula : C₁₈H₁₆BrN₅O₃
- Molecular Weight : 430.26
- Key Features :
- Replaces the indole-2-carbonyl group with a pyridinyl-pyrazole moiety.
- logP : 1.75 (moderate lipophilicity, suggesting balanced membrane permeability).
- Polar Surface Area (PSA) : 74.19 Ų (high due to multiple hydrogen bond acceptors).
- Comparison: The pyridinyl-pyrazole group increases hydrogen bond acceptor count (7 vs. Bromofuran’s electronegativity may confer stability against metabolic oxidation compared to non-halogenated furans .
Compound B : 4-(4-Aminobenzoyl)Piperazin-1-ylMethanone ()
- Key Features: Substitutes indole with a 4-aminophenyl group. Synthesized via nitro reduction (SnCl₂), indicating sensitivity to redox conditions.
- Comparison: The aminophenyl group introduces a primary amine (-NH₂), increasing basicity (pKa ~9–10) versus the indole’s weakly acidic NH (pKa ~17). This could alter binding to targets like serotonin receptors. FT-IR data (C=O stretch at 1625 cm⁻¹) aligns with carbonyl stability in piperazine-linked methanones .
Analogues with Varied Heterocycles or Substituents
Compound C : {4-[(5-Chloro-2-Methoxy-4-Methylphenyl)Sulfonyl]Piperazin-1-yl}(Furan-2-yl)Methanone ()
- Key Features: Replaces bromofuran with non-halogenated furan and introduces a sulfonyl group. Molecular Weight: Higher (~480–500 g/mol) due to sulfonyl and chloro substituents.
- Comparison :
Compound D : Thiophen-2-yl (4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Methanone ()
- Key Features :
- Substitutes bromofuran with thiophene and adds a trifluoromethylphenyl group.
- Comparison :
Compound E : 4-(1H-Indol-3-yl)-5-(4-Methoxyphenyl)Furan-2(5H)-one ()
- Key Features :
- Shares indole and furan motifs but lacks the piperazine bridge.
- Synthesized via multicomponent condensation (indole, phenylglyoxal, Meldrum’s acid).
- Methoxyphenyl substitution enhances electron-donating capacity, contrasting with bromofuran’s electron-withdrawing effects .
Compound F : 4-Amino-2(5H)-Furanones ()
- Key Features: Bioactive furanones with amino substituents.
- Comparison: Amino groups at position 4 improve hydrogen-bonding capacity, whereas bromine at position 5 may sterically hinder interactions but increase electrophilicity .
Biological Activity
The compound (5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a brominated furan ring and a piperazine moiety, which are believed to contribute to its pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.2 g/mol. Its structure includes key functional groups that are significant for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19BrN2O2 |
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | (5-bromofuran-2-yl)-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone |
| InChI Key | MTFWJKBKYYABIL-UHFFFAOYSA-N |
While the precise mechanisms by which this compound exerts its biological effects are not fully elucidated, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. The presence of the brominated furan and piperazine structures likely enhances its affinity for these targets, leading to significant biological responses.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The indole moiety is known for its role in anticancer activity, potentially enhancing the efficacy of this compound against tumor cells.
- Anti-inflammatory Properties : Compounds containing furan rings have been reported to possess anti-inflammatory effects. This suggests that this compound may also contribute to reducing inflammation through modulation of inflammatory mediators.
- Antimicrobial Effects : Some studies have indicated that brominated compounds can exhibit antimicrobial properties, making this compound a candidate for further exploration in the field of infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of indole derivatives found that compounds similar to this compound exhibited significant inhibition of human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, a related furan-based compound demonstrated a reduction in pro-inflammatory cytokines. This suggests that this compound may have similar effects, warranting further investigation into its anti-inflammatory mechanisms.
Case Study 3: Antimicrobial Activity
Research on brominated furan derivatives indicated promising antimicrobial activity against various bacterial strains. This highlights the need for further exploration into how this compound might function as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
